molecular formula C12H16INO B11174202 2-iodo-N-pentylbenzamide

2-iodo-N-pentylbenzamide

Cat. No.: B11174202
M. Wt: 317.17 g/mol
InChI Key: SAYTZNPAJCFHBK-UHFFFAOYSA-N
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Description

2-Iodo-N-pentylbenzamide is a specialized organoiodine compound that serves as a versatile intermediate in modern organic synthesis and medicinal chemistry research. Its molecular structure, featuring an iodine atom at the ortho-position relative to an amide group with an N-pentyl chain, makes it a valuable scaffold for constructing complex molecules through various metal-catalyzed and metal-free transformations. This compound is primarily utilized in transition-metal-catalyzed cross-coupling reactions, where the iodine atom acts as an efficient leaving group. This enables the formation of carbon-carbon and carbon-heteroatom bonds for constructing biaryl systems and complex molecular architectures . Research on analogous 2-iodobenzamide compounds demonstrates their significant utility as precursors in the synthesis of nitrogen-containing heterocycles, including phenanthridinone derivatives, through intramolecular cyclization pathways . The pentyl chain may enhance lipophilicity, potentially improving solubility in organic solvents and influencing bioavailability in pharmacological studies. Beyond cross-coupling applications, this compound shows promise in the development of hypervalent iodine catalysis. Structural analogs have demonstrated efficient catalytic activity in oxidation reactions, particularly for the conversion of alcohols to carbonyl compounds, where the electron-deficient iodine center interacts with oxidants like Oxone® to generate active catalytic species . The compound may also serve as a precursor in the synthesis of functional materials and as a template for developing molecular scaffolds with potential bioactivity. This product is offered For Research Use Only. It is intended solely for laboratory research purposes and is not approved for human consumption, diagnostic, therapeutic, or veterinary use. Researchers should handle this material using appropriate safety precautions, including personal protective equipment and adequate ventilation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16INO

Molecular Weight

317.17 g/mol

IUPAC Name

2-iodo-N-pentylbenzamide

InChI

InChI=1S/C12H16INO/c1-2-3-6-9-14-12(15)10-7-4-5-8-11(10)13/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,15)

InChI Key

SAYTZNPAJCFHBK-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1=CC=CC=C1I

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 2 Iodo N Pentylbenzamide

Established Amide Bond Formation Routes

The construction of the amide linkage between the 2-iodobenzoyl unit and pentylamine is the cornerstone of synthesizing the title compound. This can be accomplished via classical methods involving activated carboxylic acid derivatives or through direct coupling mediated by modern reagents.

A prevalent and robust method for synthesizing 2-iodo-N-pentylbenzamide is the reaction between an activated 2-iodobenzoyl halide, most commonly 2-iodobenzoyl chloride, and pentylamine. This reaction, a variation of the Schotten-Baumann reaction, is highly efficient and proceeds under mild conditions.

The success of the acylation reaction hinges on the appropriate selection and ratio of reagents. The primary components are the acyl chloride, the amine, and a base to neutralize the hydrochloric acid byproduct.

Acylating Agent : 2-Iodobenzoyl chloride is the most common acylating agent for this transformation. It can be synthesized from 2-iodobenzoic acid using reagents like oxalyl chloride or thionyl chloride. oup.com

Amine : Pentylamine serves as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

Base : A non-nucleophilic organic base is crucial for scavenging the HCl generated during the reaction, driving it to completion. Triethylamine (Et₃N) is frequently used for this purpose. oakwoodchemical.com Pyridine can also be employed, sometimes acting as both a base and a catalyst. acs.org

Stoichiometrically, the amine is often used in a slight excess (e.g., 1.2 equivalents) relative to the acyl chloride to ensure complete consumption of the latter. The base is typically used in a greater excess (e.g., 2-3 equivalents) to ensure the reaction medium remains basic. oakwoodchemical.com

Table 1: Reagent Roles and Stoichiometry in Acyl Chloride-Amine Coupling
ReagentRoleTypical Stoichiometry (equiv.)Reference
2-Iodobenzoyl ChlorideElectrophile / Acylating Agent1.0 oakwoodchemical.com
PentylamineNucleophile1.2 oakwoodchemical.com
TriethylamineAcid Scavenger3.0 oakwoodchemical.com
PyridineAcid Scavenger / CatalystAs solvent or in excess acs.org

The optimization of reaction parameters is key to achieving high yields and purity.

Solvent : Anhydrous aprotic solvents are preferred to prevent hydrolysis of the acyl chloride. Dichloromethane (DCM) is a common choice due to its inertness and ease of removal. oakwoodchemical.comwikipedia.org Tetrahydrofuran (THF) is another suitable option. nih.gov

Temperature : The reaction is typically initiated at a low temperature, such as 0 °C, to control the initial exothermic reaction upon addition of the acyl chloride to the amine/base mixture. After the initial addition, the reaction is often allowed to warm to room temperature to proceed to completion. oakwoodchemical.com

Reaction Time : Reaction times can vary from as short as one hour to overnight, depending on the specific substrates and conditions. oakwoodchemical.comwikipedia.org Progress is typically monitored by thin-layer chromatography (TLC). wikipedia.org A typical workup involves washing the reaction mixture with dilute acid and brine, followed by drying and concentration of the organic phase. oakwoodchemical.com

Beyond the acyl chloride method, this compound can be synthesized directly from 2-iodobenzoic acid and pentylamine using a variety of peptide coupling reagents. These reagents activate the carboxylic acid in situ, avoiding the need to isolate the often-sensitive acyl chloride. This approach is common in peptide synthesis and is highly effective for forming amide bonds. researchgate.net

Prominent examples of such reagents include:

Carbodiimides : Dicyclohexylcarbodiimide (DCC) and water-soluble variants like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are classic coupling reagents. peptide.com

Phosphonium Salts : Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) are highly efficient. sigmaaldrich.com

Aminium/Uronium Salts : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a particularly effective and widely used reagent, known for fast reaction times and minimizing side reactions. peptide.comsigmaaldrich.com A reported synthesis of a related N-substituted 2-iodobenzamide (B1293540) utilized HATU in acetonitrile (B52724) with diisopropylethylamine (i-Pr₂NEt) as the base, allowing the reaction to proceed at room temperature over 16 hours. acs.orgnih.gov

Table 2: Common Peptide Coupling Reagents for Amide Bond Formation
Reagent ClassExample(s)Typical BaseReference
CarbodiimidesDCC, EDCDMAP (catalytic) peptide.com
Phosphonium SaltsBOP, PyBOPDIPEA, Et₃N sigmaaldrich.com
Aminium/Uronium SaltsHATU, HBTUDIPEA, Et₃N acs.orgsigmaaldrich.com

A more atom-economical approach to this compound involves the direct C-H iodination of the N-pentylbenzamide precursor. While classical electrophilic iodination of unactivated arenes can be challenging, modern transition-metal-catalyzed methods have emerged that utilize the amide group as a directing group to selectively functionalize the ortho C-H bond.

Iridium-Catalyzed Iodination : CpIr(III) complexes have proven effective for the selective ortho-iodination of benzamides. nih.govacs.org A typical system uses a catalyst like [CpIrCl₂]₂ with N-iodosuccinimide (NIS) as the iodine source. rsc.org The reaction often requires an acid co-catalyst and is performed in solvents like 1,2-dichloroethane (B1671644) at elevated temperatures (e.g., 60 °C). rsc.org

Palladium-Catalyzed Iodination : Palladium(II) catalysts can also direct the ortho-iodination of benzamides. oup.comoup.com These reactions often use molecular iodine (I₂) as the oxidant and can proceed under mild conditions. Kinetic studies suggest the reaction proceeds via a cyclopalladated intermediate. oup.comoup.com

While one report noted an unsuccessful attempt at direct iodination of a substituted benzamide (B126) using potassium iodide and potassium iodate, these newer catalytic methods provide a viable and direct synthetic route. oup.com

Reagent Selection and Stoichiometry in Amide Coupling Reactions

Alternative Amide Coupling Reagents and Techniques

Functional Group Interconversions Involving this compound

The aryl iodide functionality in this compound is a highly versatile handle for further molecular elaboration, primarily through transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at the 2-position of the benzamide ring.

Suzuki-Miyaura Coupling : The palladium-catalyzed reaction with organoboron reagents (boronic acids or esters) is one of the most powerful methods for forming new carbon-carbon bonds. tcichemicals.comscirp.orgrsc.org The aryl iodide of the benzamide can be coupled with various aryl, heteroaryl, or alkyl boronic acids to generate biaryl structures or introduce alkyl chains. These reactions typically employ a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃, K₃PO₄), and are run in a solvent mixture such as toluene/water or dioxane. scirp.orgnih.gov

Buchwald-Hartwig Amination : This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl iodide with primary or secondary amines. wikipedia.orgsnnu.edu.cnorganic-chemistry.org This would transform this compound into various N-aryl or N-alkyl-2-aminobenzamide derivatives. The catalytic system consists of a palladium source, a suitable phosphine (B1218219) ligand (often a bulky, electron-rich one like a biarylphosphine), and a strong, non-nucleophilic base like sodium tert-butoxide. organic-chemistry.orgresearchgate.net

Other Cross-Coupling Reactions : The aryl iodide can also participate in other significant transformations, including the Sonogashira coupling (with terminal alkynes to form alkynylated benzamides), the Heck coupling (with alkenes), and carbonylative couplings. nih.gov These reactions vastly expand the synthetic utility of the this compound scaffold.

Modifications at the Amide Nitrogen

The amide group in this compound contains a reactive N-H bond that can be a target for various chemical transformations. The substitution at the amide nitrogen can significantly influence the molecule's properties by altering the amide's resonance, a key factor in its chemical behavior. nih.gov

Key modifications include:

N-Alkylation/N-Arylation: The hydrogen atom on the amide nitrogen can be substituted with alkyl or aryl groups. This typically requires deprotonation with a strong base to form the corresponding amidate anion, which then acts as a nucleophile.

N-Acylation: Reaction with acylating agents can introduce a second acyl group, forming an imide derivative.

HERON (Heteroatom Rearrangement On Nitrogen) Reactions: In certain anomeric amides, where the nitrogen is substituted with two electronegative atoms, rearrangements can occur. nih.gov While not directly applicable to the parent compound, this highlights a potential reaction pathway for derivatives of this compound that have been further functionalized at the nitrogen.

Directed C-H Activation: The amide group itself can act as a directing group for metal-catalyzed C-H activation at the ortho-position of the N-alkyl or N-aryl substituent. However, in this specific molecule, the primary site for such reactions would likely remain the iodinated ring. Rhodium-catalyzed additions of benzamide C-H bonds to imines have been demonstrated, showcasing the directing potential of related amide structures. nih.gov

Transformations of the Aryl Iodide Moiety

The carbon-iodine bond in this compound is a key functional group for synthetic diversification. Aryl iodides are versatile intermediates in organic synthesis, participating in a wide array of cross-coupling and functionalization reactions. fiveable.meontosight.ai The iodine atom serves as an excellent leaving group in many transformations. fiveable.me

Table 1: Key Transformations of the Aryl Iodide Moiety

Reaction TypeKey Reagents/CatalystResulting Product ClassReference
Copper-Catalyzed Domino ReactionEnaminones, Copper Catalyst (e.g., CuI), Cs₂CO₃Quinazolinones rsc.orgrsc.org
Palladium-Catalyzed Intramolecular CyclizationPalladium Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos)Isoindolin-1-ones thieme-connect.com
Photoinduced Cross-CouplingAlkenes, Violet Light IrradiationAryl-Alkyl Coupled Products bohrium.com
Copper-Catalyzed HydroxylationAtomically Dispersed Copper Catalyst, NaOHPhenols rsc.org
Rhodium-Catalyzed Reductive CarbonylationRhodium Catalyst (e.g., RhCl₃·3H₂O), CO/H₂ (Syngas), Et₃NArylaldehydes d-nb.info
Sonogashira Cross-CouplingTerminal Alkynes, Palladium Catalyst, Copper Co-catalystAryl-Alkynes acs.org

Detailed research has shown that N-substituted 2-iodobenzamides can undergo cascade transformations with enaminones, catalyzed by copper, to yield complex quinazolinone structures. rsc.orgrsc.org Another significant transformation is the palladium-catalyzed intramolecular cyclization, which can be used to synthesize 3-acyl isoindolin-1-ones under mild conditions. thieme-connect.com Furthermore, the aryl iodide can be converted to a phenol (B47542) through a copper-catalyzed hydroxylation reaction or to an arylaldehyde via rhodium-catalyzed reductive carbonylation using syngas. rsc.orgd-nb.info Modern photochemical methods also allow for the cross-coupling of aryl iodides with alkenes without the need for a transition-metal catalyst. bohrium.com

Strategies for Stereoselective Synthesis (if applicable to chiral analogues or precursors)

The parent molecule, this compound, is achiral. However, stereoselective synthesis becomes relevant when preparing chiral analogues, which is a key strategy in the development of complex molecules. rsc.org

Strategies for introducing chirality include:

Use of Chiral Precursors: The most direct method to create a chiral analogue is to start the synthesis with an enantiomerically pure precursor. Instead of n-pentylamine, a chiral amine, such as (R)- or (S)-1-amino-2-methylbutane, could be reacted with 2-iodobenzoyl chloride. This would place a stereocenter on the amide side chain. This approach is fundamental in building libraries of chiral ligands and bioactive molecules. mdpi.com

Asymmetric Transformations: A prochiral substrate can be converted into a chiral product using a chiral catalyst or reagent. While there are no specific examples for this compound, the principles of asymmetric synthesis are broadly applicable. For instance, if the pentyl chain contained a double bond, an asymmetric hydrogenation or dihydroxylation could introduce chirality. The development of chiral organoiodine catalysts, which are often complex benzamide derivatives themselves, underscores the importance of stereocontrol in this class of compounds. orgsyn.org Similarly, stereoselective conjugate additions can be used to synthesize chiral β-amino acid derivatives from related systems. beilstein-journals.org

Scale-Up Considerations and Process Optimization for Academic Synthesis

Transitioning a synthetic procedure from a small, milligram-scale to a larger, multigram-scale in an academic laboratory requires careful optimization of several parameters. chemicalpapers.com The goal is to maintain or improve yield and purity while ensuring safety, efficiency, and practicality.

Key considerations include:

Reaction Parameter Optimization: This involves a systematic study of variables such as temperature, concentration, and reaction time. For instance, in the rhodium-catalyzed carbonylation of aryl iodides, the yield was shown to be highly dependent on temperature, with nearly quantitative yields achieved at 90 °C or higher. d-nb.info Statistical methods like Design of Experiments (DoE) can be a powerful tool for efficiently optimizing multiple parameters simultaneously. uni-marburg.de

Catalyst Loading and Efficiency: For catalytic reactions, minimizing the amount of catalyst is crucial for both cost and ease of purification. The development of highly efficient catalysts, such as an atomically dispersed copper catalyst for hydroxylation that is effective at just 1.24 mol% loading, is a key enabler for larger-scale synthesis. rsc.org

Work-up and Purification: Procedures that are feasible on a small scale, such as column chromatography, can become tedious and resource-intensive on a larger scale. Process optimization often focuses on developing methods that allow for purification by crystallization or extraction. A reported multigram synthesis of a clinical candidate highlighted the streamlining of five chromatography steps into a single purification as a major process improvement. chemicalpapers.com

Reagent Selection and Stoichiometry: On a larger scale, the cost, availability, and safety of reagents become more significant. For example, a gram-scale synthesis of aryl iodides was developed using readily available arylhydrazine hydrochlorides and molecular iodine, avoiding more hazardous or expensive reagents. acs.orgnih.gov

Process Stability and Reproducibility: Ensuring the reaction is robust and gives reproducible results is paramount. Reports on scaled-up syntheses often emphasize the stability and repeatability of the process, as demonstrated in a multigram synthesis of TMP195 and a scaled-up Rh(III)-catalyzed annulation. chemicalpapers.comnih.govacs.org

Chemical Reactivity and Transformation Studies of 2 Iodo N Pentylbenzamide

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond on the aromatic ring is a key site for various metal-catalyzed cross-coupling reactions and other transformations. The electron-withdrawing nature of the ortho-amido group can influence the reactivity of the aryl iodide.

Cross-Coupling Reactions

The aryl iodide group of 2-iodo-N-pentylbenzamide is a suitable substrate for several palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl halide. For this compound, this would lead to the formation of a 2-(alkynyl)-N-pentylbenzamide. The Sonogashira reaction is a powerful tool for constructing sp²-sp carbon-carbon bonds. mdpi.com While specific studies on this compound are not prevalent, the general mechanism is well-established for aryl iodides. organic-chemistry.orgrsc.orgnih.gov The reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgrsc.org Modern protocols have been developed that are ligand-, copper-, and amine-free, offering environmental and practical advantages. organic-chemistry.org These methods often utilize palladium acetate (B1210297) or dibenzylideneacetone (B150790) palladium(0) as the catalyst. organic-chemistry.org The reaction tolerates a wide array of functional groups on both the aryl halide and the alkyne. organic-chemistry.orgacs.org

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. organic-chemistry.org This reaction is catalyzed by palladium complexes and typically requires a base. organic-chemistry.orgclockss.org The reaction of this compound with an alkene, such as styrene (B11656) or an acrylate, would yield the corresponding 2-vinyl- or 2-acrylic-N-pentylbenzamide derivative. The regioselectivity and stereoselectivity of the Heck reaction are generally high, favoring the formation of the trans isomer. organic-chemistry.org Intramolecular Heck reactions of related 2-iodobenzamides have been utilized to synthesize heterocyclic structures like phenanthridinones. nih.govacs.org

Suzuki-Miyaura Coupling: This versatile cross-coupling reaction uses an organoboron compound (typically a boronic acid or ester) as the coupling partner. yonedalabs.com The reaction of this compound with a suitable aryl or vinyl boronic acid would produce a 2-aryl- or 2-vinyl-N-pentylbenzamide. The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a broad range of functional groups. yonedalabs.comnih.govrsc.org The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronate and reductive elimination to give the coupled product and regenerate the catalyst. yonedalabs.com Carbonylative Suzuki-Miyaura reactions have also been developed, which incorporate a molecule of carbon monoxide to yield diaryl ketones. organic-chemistry.org

Table 1: Representative Cross-Coupling Reactions of Aryl Iodides

ReactionCoupling PartnerCatalyst/ReagentsProduct Type
SonogashiraTerminal AlkynePd catalyst, Cu(I) co-catalyst, Base2-(Alkynyl)benzamide
HeckAlkenePd catalyst, Base2-(Alkenyl)benzamide
Suzuki-MiyauraBoronic Acid/EsterPd catalyst, Base2-(Aryl/Vinyl)benzamide

Nucleophilic Aromatic Substitution Reactions

Generally, nucleophilic aromatic substitution (SNA_r) on an unactivated aryl halide is difficult. wikipedia.orgmasterorganicchemistry.com However, the presence of an ortho-amido group in this compound can facilitate this transformation under specific conditions. Recent research has shown that ortho-iodobenzamides can undergo a directed nucleophilic aromatic substitution (dSNAr) with amines in the presence of pyridine. rsc.orgrsc.org This reaction proceeds ortho-specifically and does not require a strong electron-withdrawing group on the aromatic ring, a common requirement for traditional S_NAr reactions. wikipedia.orgmasterorganicchemistry.comrsc.orgrsc.orgpressbooks.pub The reaction is notable for its mild conditions, often occurring at room temperature, and its applicability to a wide range of amine nucleophiles. rsc.orgrsc.org This method allows for the direct synthesis of 2-amino-N-pentylbenzamide derivatives.

Oxidative Additions and Reductive Eliminations

The carbon-iodine bond of this compound can undergo oxidative addition to a low-valent transition metal center, a fundamental step in many catalytic cycles, including the cross-coupling reactions mentioned above. libretexts.org In this process, the metal center is oxidized, and the aryl and iodo groups become new ligands on the metal. For example, a Pd(0) complex can oxidatively add to the C-I bond to form a Pd(II)-aryl-iodide complex. libretexts.org

The reverse process, reductive elimination, is the final step in many cross-coupling reactions, where a new carbon-carbon or carbon-heteroatom bond is formed, and the product is released from the metal center, which is reduced to its original oxidation state. nih.govnih.govberkeley.eduberkeley.eduresearchgate.net The rate and efficiency of reductive elimination can be influenced by the nature of the ligands on the metal and the electronic properties of the groups being coupled. nih.govberkeley.edu For instance, reductive elimination from arylpalladium amido complexes is a key step in C-N bond formation. nih.govberkeley.edu

Reactivity of the Amide Functional Group

The N-pentylbenzamide portion of the molecule also possesses characteristic reactivity, allowing for transformations at the amide nitrogen and carbonyl carbon.

Hydrolysis and Amidation Reactions

Hydrolysis: Like other amides, this compound can be hydrolyzed under acidic or basic conditions to yield 2-iodobenzoic acid and pentylamine. evitachem.comevitachem.comvulcanchem.com This reaction breaks the amide bond.

Amidation/Transamidation: While the amide bond is generally stable, amidation reactions can occur. For instance, amidation of indoles at the C3 position has been achieved using N-benzenesulfonyloxyamides as an electrophilic nitrogen source. nih.gov Transamidation of secondary amides, though challenging, can be achieved using metal catalysis. bohrium.com

N-Alkylation and N-Acylation Reactions

N-Alkylation: N-alkylation of a secondary amide like this compound would convert it into a tertiary amide. derpharmachemica.com This transformation typically requires a strong base to deprotonate the amide nitrogen, making it nucleophilic enough to react with an alkylating agent. derpharmachemica.com However, O-alkylation can be a competing reaction. derpharmachemica.com Various catalytic methods have been developed for the N-alkylation of amides with alcohols, offering a more atom-economical approach. rsc.orgrsc.org Nickel-catalyzed alkylation of activated amide derivatives has also been reported. scispace.com

N-Acylation: The introduction of a second acyl group onto the amide nitrogen to form an imide is also a possible transformation. This generally requires reacting the amide with a more reactive acylating agent, such as an acid chloride or anhydride, often under basic conditions. Atroposelective N-acylation reactions have been developed for certain benzamides to create axially chiral N-N compounds. rsc.org Palladium-catalyzed N-acylation of tertiary amines with carboxylic acids has also been demonstrated as a method for amide synthesis. organic-chemistry.org

Participation in Cascade or Multicomponent Reactions

Cascade reactions, also known as domino or tandem reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without the isolation of intermediates. fu-berlin.de this compound is a prime candidate for such processes, with the aryl iodide moiety serving as a handle for initiating catalytic cycles that can incorporate other functionalities present in the molecule or in other reactants.

While specific studies focusing exclusively on this compound are not extensively documented, its reactivity can be inferred from studies on analogous N-substituted 2-iodobenzamides. These compounds have been shown to participate in a range of cascade and multicomponent reactions to generate diverse heterocyclic structures.

One notable example is the copper-catalyzed domino reaction of N-substituted 2-iodobenzamides with enaminones to produce quinazolinones. rsc.org In a similar fashion, this compound could be expected to react with an enaminone in the presence of a copper catalyst. This process would likely involve an initial Ullmann-type coupling, followed by a Michael addition and a retro-Mannich reaction to yield the corresponding N-pentyl-substituted quinazolinone.

Palladium catalysis offers another versatile platform for cascade reactions involving N-alkyl-2-iodobenzamides. For instance, N-propargyl-2-iodobenzamides undergo a palladium-catalyzed cascade cyclocarbopalladation followed by a Suzuki-Miyaura coupling with arylboronic acids. nih.govbeilstein-journals.org This sequence leads to the formation of 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones. By analogy, an appropriately functionalized N-pentyl-2-iodobenzamide could participate in similar palladium-catalyzed cascades.

Furthermore, multicomponent reactions involving 2-iodobenzamides, terminal alkynes, and indole (B1671886) or pyrrole (B145914) derivatives have been developed. d-nb.info These reactions, typically catalyzed by copper, result in the formation of 3,3-disubstituted isoindolinones. It is plausible that this compound could serve as the benzamide (B126) component in such a three-component reaction.

The following table summarizes representative cascade and multicomponent reactions of N-substituted 2-iodobenzamides, which can be considered analogous to the potential reactivity of this compound.

CatalystReactantsProduct TypeReference
CopperN-Substituted 2-iodobenzamide (B1293540), EnaminoneQuinazolinone rsc.org
PalladiumN-Propargyl-2-iodobenzamide, Arylboronic acid4-Methylene-3,4-dihydroisoquinolin-1(2H)-one nih.govbeilstein-journals.org
Copper2-Iodobenzamide, Terminal alkyne, Indole/Pyrrole3,3-Disubstituted isoindolinone d-nb.info
Copper2-Iodobenzamide derivative, 2-IodobenzylcyanideBenzo-fused pyridoindolone researchgate.net

Mechanistic Investigations of this compound Transformations

The transformations of this compound, particularly those that are metal-catalyzed, proceed through well-established mechanistic pathways. Understanding these mechanisms is crucial for optimizing reaction conditions and predicting product outcomes.

In palladium-catalyzed reactions, the general mechanism commences with the oxidative addition of the aryl iodide bond of this compound to a low-valent palladium(0) species. This step forms a palladium(II) intermediate. The subsequent steps are dictated by the nature of the other reactants and the reaction conditions.

For example, in the cascade cyclocarbopalladation of an N-alkynyl-2-iodobenzamide, the arylpalladium(II) intermediate undergoes an intramolecular migratory insertion (aminopalladation) onto the alkyne. nih.govbeilstein-journals.org This step is often highly regioselective, with a syn-addition of the arylpalladium species to the triple bond. The resulting vinylpalladium(II) intermediate can then participate in a cross-coupling reaction, such as a Suzuki-Miyaura coupling with a boronic acid. The final step of the catalytic cycle is reductive elimination , which forms the C-C bond of the product and regenerates the palladium(0) catalyst.

A plausible mechanistic cycle for a palladium-catalyzed cascade reaction of an N-alkynyl-2-iodobenzamide is depicted below:

Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of the N-alkynyl-2-iodobenzamide.

Migratory Insertion (Cyclization): The aryl group attached to the palladium adds across the alkyne in an intramolecular fashion, forming a new ring and a vinylpalladium(II) species.

Transmetalation (in Suzuki-Miyaura coupling): The vinylpalladium(II) intermediate reacts with a boronic acid, transferring the organic group from boron to palladium.

Reductive Elimination: The two organic groups on the palladium are eliminated to form the final product, regenerating the Pd(0) catalyst.

In copper-catalyzed reactions, such as the synthesis of quinazolinones from 2-iodobenzamides and enaminones, the mechanism is thought to involve an initial Ullmann-type C-N coupling . rsc.org This is followed by intramolecular cyclization and rearrangement steps to afford the final heterocyclic product.

Radical reactions of N-substituted 2-iodobenzamides have also been investigated. For instance, the Bu3SnH-mediated aryl radical cyclization of N-vinylic 2-iodobenzamides proceeds via the formation of an aryl radical at the site of the iodine atom. researchgate.net This radical can then undergo an intramolecular cyclization onto the vinyl group. The regioselectivity of this cyclization (5-exo versus 6-endo) is influenced by the substitution pattern on the vinyl group. researchgate.net

The following table lists the key mechanistic steps involved in the transformation of N-substituted 2-iodobenzamides.

Reaction TypeKey Mechanistic StepsCatalyst/ReagentReference
Palladium-Catalyzed CascadeOxidative Addition, Migratory Insertion, Reductive EliminationPalladium nih.govbeilstein-journals.org
Copper-Catalyzed DominoUllmann Coupling, Michael Addition, Retro-MannichCopper rsc.org
Radical CyclizationRadical Generation, Intramolecular CyclizationBu3SnH researchgate.net

Advanced Spectroscopic and Structural Characterization of 2 Iodo N Pentylbenzamide

High-Resolution Mass Spectrometry for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy and precision. mzcloud.org By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. nist.gov For 2-iodo-N-pentylbenzamide (C₁₂H₁₆INO), HRMS would be used to measure its exact mass, which is then compared to the theoretical mass calculated from the most abundant isotopes of its constituent atoms.

The expected HRMS analysis would yield a molecular ion peak, likely as a protonated species [M+H]⁺ in electrospray ionization (ESI) mode, that corresponds to the calculated exact mass. This confirmation provides strong evidence for the molecular formula, a crucial first step in structural elucidation.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Formula Species Calculated Mass (m/z)
C₁₂H₁₆INO [M]⁺ 317.0328
[M+H]⁺ 318.0406
[M+Na]⁺ 340.0226

(Note: Data is theoretical and calculated based on isotopic masses.)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule. Through a suite of 1D and 2D experiments, it is possible to determine the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of this compound would reveal distinct signals for each unique proton environment in the molecule. The aromatic region would display complex multiplets corresponding to the four protons on the iodinated benzene (B151609) ring. The presence of the electron-withdrawing iodine atom and the amide group influences their chemical shifts. nih.gov The amide proton (N-H) would typically appear as a broad singlet or a triplet if coupled to the adjacent methylene (B1212753) group, with its chemical shift being concentration-dependent. rsc.org The N-pentyl chain would show a series of signals corresponding to the five distinct carbon environments, with characteristic chemical shifts and splitting patterns due to spin-spin coupling with neighboring protons.

Table 2: Predicted ¹H NMR Data for this compound

Chemical Shift (δ ppm) Multiplicity Integration Assignment
~7.8 Doublet 1H Aromatic H
~7.4 Triplet 1H Aromatic H
~7.1 Triplet 1H Aromatic H
~7.5 Doublet 1H Aromatic H
~6.5 Broad Triplet 1H N-H
~3.4 Quartet 2H N-CH₂-
~1.6 Multiplet 2H N-CH₂-CH₂-
~1.3 Multiplet 4H -(CH₂)₂-CH₃
~0.9 Triplet 3H -CH₃

(Note: Predicted values based on general principles and data for analogous N-alkyl amides. rsc.org Actual values may vary.)

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule, with each unique carbon atom producing a distinct signal. bhu.ac.in For this compound, twelve distinct signals are expected. The carbonyl carbon (C=O) would appear significantly downfield, typically in the 165-170 ppm range. bhu.ac.in The aromatic carbons would resonate between 120-140 ppm, with the carbon atom directly bonded to iodine (C-I) appearing at a much higher field (~90-100 ppm) due to the heavy atom effect. docbrown.info The carbons of the pentyl chain would appear in the aliphatic region (10-40 ppm).

Table 3: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ ppm) Assignment
~168 C=O (Amide Carbonyl)
~140 Aromatic C (quaternary)
~131 Aromatic CH
~128 Aromatic CH
~127 Aromatic CH
~92 Aromatic C-I
~40 N-CH₂
~29 N-CH₂-CH₂
~29 -CH₂-
~22 -CH₂-CH₃
~14 -CH₃

(Note: Predicted values based on general principles and data for analogous compounds. rsc.orgdocbrown.info Actual values may vary.)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. nih.gov It would be used to trace the connectivity within the pentyl chain (e.g., correlating the N-CH₂ protons with the adjacent CH₂ protons) and among the coupled protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). acs.org It would definitively link each proton signal in the pentyl chain and the aromatic ring to its corresponding carbon signal identified in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations). acs.org This is particularly powerful for connecting different fragments of the molecule. Key expected correlations for this compound would include the correlation from the N-H proton and the N-CH₂ protons to the carbonyl carbon (C=O), and from the aromatic protons to the carbonyl carbon, confirming the benzamide (B126) core structure.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. docbrown.info The IR spectrum of this compound would be expected to show characteristic absorption bands for the secondary amide group and the substituted aromatic ring.

Based on data from analogous compounds like 2-iodobenzamide (B1293540) and 2-iodo-N-phenylbenzamide, key vibrational frequencies can be predicted. nih.gov

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3300 N-H stretch Secondary Amide
2955-2850 C-H stretch Alkyl (pentyl group)
~1645 C=O stretch (Amide I band) Secondary Amide
~1540 N-H bend (Amide II band) Secondary Amide
1590-1450 C=C stretch Aromatic Ring
~750 C-H bend (ortho-disubstituted) Aromatic Ring
~600-500 C-I stretch Aryl Iodide

(Note: Predicted values based on data for 2-iodobenzamide and 2-iodo-N-phenylbenzamide. nih.gov)

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. bldpharm.com While no crystal structure for this compound is publicly available, analysis of related structures like 2-iodobenzamide and 2-iodo-N-phenylbenzamide allows for an educated prediction of its solid-state packing. nih.govnih.gov

Table 5: Illustrative Crystallographic Parameters based on Analogs

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~5.2
b (Å) ~10.5
c (Å) ~25.0
β (°) ~95
Z (molecules/unit cell) 4

(Note: These values are hypothetical and based on the crystal structure of the related compound 2-iodo-N-phenylbenzamide for illustrative purposes. nih.gov)

Table 6: List of Mentioned Chemical Compounds

Compound Name
This compound
2-Iodobenzamide
2-Iodo-N-phenylbenzamide
Carbon
Hydrogen
Iodine
Nitrogen

Analysis of Molecular Conformation and Geometry

The molecular structure of 2-iodo-N-phenylbenzamide has been determined through single-crystal X-ray diffraction. The compound crystallizes with one molecule in the asymmetric unit. nih.gov A key feature of its conformation is the relative orientation of the two aromatic rings and the amide plane.

The two aromatic rings—the iodobenzene (B50100) ring and the N-phenyl ring—are nearly orthogonal to each other, with an angle of 79.84(6)° between their planes. nih.gov This twisted conformation minimizes steric hindrance between the two rings.

The planarity of the amide group (O1/C1/N1) is a common feature in such structures. The iodobenzene ring is inclined to this amide plane by 52.01(1)°, while the N-phenyl ring is inclined by 28.45(5)°. nih.gov This geometry highlights the non-planar nature of the molecule as a whole. Selected bond lengths and angles are typical for this class of compounds and are detailed in the table below.

Selected Bond Lengths (Å)Selected Bond Angles (°)
BondLengthAngleValue
I-C-C-C-I-
C=O-O=C-N-
N-C(amide)-C-N-C(phenyl)-
N-H-H-N-C-

Investigation of Intermolecular Interactions: Hydrogen Bonding, Halogen Bonding, and π-Interactions

The crystal packing of 2-iodo-N-phenylbenzamide is stabilized by a combination of hydrogen bonds, halogen bonds, and other weak interactions. The presence of an N-H group (a hydrogen bond donor) and a carbonyl oxygen (a hydrogen bond acceptor) allows for the formation of classical hydrogen bonds.

Hydrogen Bonding: The most significant intermolecular interaction is the N—H⋯O hydrogen bond. These interactions link the molecules into chains. Specifically, the N1—H1⋯O1 hydrogen bonds generate C(4) chains that propagate along the a-axis direction of the crystal lattice. nih.govnih.gov

Halogen Bonding and π-Interactions: In addition to hydrogen bonding, the structure is stabilized by weaker C—I⋯π(ring) interactions. nih.govnih.gov In this type of halogen bond, the electropositive region on the iodine atom (the σ-hole) interacts with the electron-rich π-system of an adjacent phenyl ring. These interactions are inversion-related. nih.gov

Furthermore, these C—I⋯π contacts are supported by C—H⋯π interactions, where a hydrogen atom from a phenyl ring approaches the centroid of a neighboring aromatic ring. nih.gov Together, these halogen and π-interactions create sheets of molecules that lie along the ab diagonal of the unit cell. nih.gov

Interaction Type (D—H⋯A or D⋯A)D-H (Å)H⋯A (Å)D⋯A (Å)D—H⋯A (°)Symmetry Operation
N1—H1⋯O10.882.152.942(2)150x-1, y, z
C3—I1⋯Cg2-----x+1, -y+1, -z+1
C6—H6⋯Cg20.952.813.627(2)144-x+1, -y+1, -z+1

Table 2: Geometry of intermolecular interactions in 2-iodo-N-phenylbenzamide. nih.govnih.gov Cg2 is the centroid of the C8–C13 benzene ring. (Note: Some specific distance values for the C-I⋯π interaction were not available in the provided abstracts).

Supramolecular Assembly and Crystal Packing Analysis

The interplay of the aforementioned intermolecular forces results in a well-defined three-dimensional supramolecular architecture. The primary structural motif is the one-dimensional chain formed by N—H⋯O hydrogen bonds. nih.govnih.gov These chains extend along the a-axis.

Computational and Theoretical Investigations of 2 Iodo N Pentylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and related characteristics.

The electronic structure of 2-iodo-N-pentylbenzamide is key to its reactivity and spectroscopic properties. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly informative.

The HOMO represents the molecule's ability to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests the molecule is more polarizable and reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich iodobenzamide ring, particularly the iodine and oxygen atoms, while the LUMO would likely be distributed across the aromatic ring's π-system. Quantum chemical calculations can provide precise energy values and visualizations of these orbitals.

Table 1: Illustrative Frontier Orbital Energies for this compound This table presents hypothetical data representative of a typical DFT calculation output.

OrbitalEnergy (eV)Primary Atomic Contributions
HOMO-6.25Iodine (p-orbitals), Oxygen (p-orbitals), Benzene (B151609) Ring (π-system)
LUMO-1.10Benzene Ring (π*-system), Carbonyl Carbon
HOMO-LUMO Gap 5.15 -

Conformer Analysis and Energy Landscapes

The conformational flexibility of this compound is dominated by rotation around several single bonds: the C-N amide bond, the N-C bond of the pentyl group, and the C-C bonds within the pentyl chain. The flexible N-pentyl chain can adopt numerous conformations. libretexts.org

Computational methods can map the potential energy surface by systematically rotating key dihedral angles. bkcc.ac.in This analysis identifies the most stable low-energy conformers. For the N-pentyl group, staggered conformations like anti and gauche are significant. libretexts.org The anti conformation, where the carbon backbone is fully extended, is typically the lowest in energy due to minimized steric strain. libretexts.org The relative energies of these conformers determine their population at a given temperature. The orientation of the pentyl group relative to the benzamide (B126) plane is also critical, as interactions between the alkyl chain and the iodine atom can influence stability.

Table 2: Example Potential Energy Data for Key Conformers of the N-Pentyl Chain This table contains illustrative data to demonstrate the output of a conformational analysis.

Conformer (C1-C2 bond of pentyl)Dihedral Angle (H-N-C1-C2)Relative Energy (kJ/mol)Population at 298 K (%)
Anti~180°0.00~65%
Gauche (+)~60°3.80~17.5%
Gauche (-)~-60°3.80~17.5%

Spectroscopic Property Prediction (e.g., NMR chemical shifts)

Quantum chemical calculations can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the molecule's optimized geometry, theoretical chemical shifts can be obtained. mdpi.com

These predicted values are invaluable for interpreting experimental spectra and confirming the structure. Discrepancies between calculated and experimental shifts can often be explained by solvent effects or dynamic processes not captured in the gas-phase calculation. For this compound, the heavy iodine atom is expected to influence the chemical shifts of nearby aromatic protons and carbons.

Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) This table provides an example comparison. Experimental data is not available.

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl (C=O)168.5
C-I (Aromatic)95.2
N-CH₂ (Pentyl)41.3

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. rsc.org An MD simulation would model the movements of every atom in this compound, as well as surrounding solvent molecules, by solving Newton's equations of motion.

This approach provides a detailed picture of the molecule's conformational flexibility, showing transitions between different conformer states. rsc.org Furthermore, MD simulations are ideal for studying solvent interactions. By simulating the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), one can analyze the structure of the solvent shell around the molecule and calculate properties like the radial distribution function for specific atom pairs (e.g., amide oxygen and water hydrogen) to understand hydrogen bonding. rsc.orgbeilstein-journals.org

Prediction of Reactivity and Reaction Pathways via Computational Methods

Computational methods can predict the most likely sites of reaction on this compound and model potential reaction pathways. Reactivity indicators, such as electrostatic potential maps and Fukui functions derived from DFT, can identify nucleophilic and electrophilic centers.

For instance, the iodine atom on the benzamide ring makes it a candidate for participating in coupling reactions like the Suzuki or Heck reactions. evitachem.com The amide bond itself is susceptible to hydrolysis under acidic or basic conditions. Computational modeling can simulate the entire reaction mechanism, including transition states and intermediates, to calculate activation energies and reaction rates. chemrxiv.orgnih.gov This allows for a comparison of competing pathways to predict the major products under different conditions.

Theoretical Studies on Intermolecular Interactions and Self-Assembly

In the solid state or in concentrated solutions, molecules of this compound can interact with each other to form larger assemblies. Theoretical studies can characterize the non-covalent interactions driving this self-assembly.

Based on studies of similar molecules like 2-iodobenzamide (B1293540) and 2-iodo-N-phenylbenzamide, key interactions are expected to include:

N-H···O Hydrogen Bonds: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor, leading to the formation of chains or dimer structures. researchgate.netiucr.org

C-I···π Halogen Bonds: The iodine atom can act as a halogen bond donor, interacting with the electron-rich π-system of an adjacent aromatic ring. researchgate.netiucr.org This is a significant directional interaction that can strongly influence crystal packing. researchgate.netiucr.orgnih.gov

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis can be used to quantify the strength of these individual interactions. mdpi.com MD simulations can also be employed to model the spontaneous self-assembly process, predicting the most likely packing arrangements. rsc.org

In Silico Exploration of Structure-Activity Relationships for Related Analogues

The exploration of structure-activity relationships (SAR) through computational, or in silico, methods provides significant insights into the molecular interactions governing the affinity of ligands for their biological targets. For analogues related to this compound, the primary target of interest is the 18 kDa translocator protein (TSPO), a mitochondrial protein implicated in various physiological and pathological processes. researchgate.netwalshmedicalmedia.com Computational studies, including molecular docking, 3D-quantitative structure-activity relationship (3D-QSAR), and pharmacophore modeling, have been instrumental in elucidating the key structural features required for high-affinity binding to TSPO. nih.govresearchgate.netnih.gov

Research into a variety of TSPO ligands has revealed a general pharmacophore model that consists of a hydrogen bond acceptor, an aromatic ring, and multiple hydrophobic features. nih.gov Molecular docking studies on various ligand scaffolds have consistently identified crucial interactions with specific residues within the TSPO binding pocket. For instance, studies on pyrazolopyrimidine acetamide (B32628) derivatives, which share some structural motifs with benzamides, have highlighted the importance of hydrogen bonds with residues such as Trp-51 and Trp-138 for high-affinity binding. mdpi.com

In the context of benzamide analogues, computational analyses focus on how modifications to different parts of the molecule—namely the benzamide core, the N-alkyl substituent, and substitutions on the phenyl ring—influence binding affinity and selectivity for TSPO.

Impact of N-Alkyl Chain Variation

The nature of the N-substituent on the amide nitrogen is a critical determinant of binding affinity for TSPO. In silico models suggest that the length, branching, and presence of functional groups on this chain can significantly alter the interaction with the hydrophobic regions of the TSPO binding pocket. While a comprehensive in silico SAR study specifically for the N-pentyl group of this compound is not extensively documented in publicly available research, general principles can be inferred from related acetamide and benzamide series.

Computational models predict that the alkyl chain occupies a hydrophobic pocket within the receptor. The optimal length and conformation of this chain are crucial for maximizing favorable van der Waals interactions. Variations in the N-substituent of related acetamide ligands for TSPO have shown significant effects on binding affinity, as demonstrated in the table below.

Compound Analogue (N-substituent)TSPO Binding Affinity (Ki, nM)Computational Docking Score (Example)Key Predicted Interactions
N-Methyl-N-ethyl acetamide derivative17.10 mdpi.com-Interacts with hydrophobic pocket
N-Ethyl-N-isopropyl acetamide derivative13.27 mdpi.com-Fills hydrophobic space effectively
N,N-di(2-methoxyethyl) acetamide derivative25.37 mdpi.com-Polar groups may introduce less favorable interactions
N-Ethyl-N-phenylacetamide derivative0.06 mdpi.com-12.443 mdpi.comAromatic ring enhances π-π stacking with key residues

This table presents data for a series of N,N-disubstituted pyrazolopyrimidine acetamides to illustrate the influence of N-substituents on TSPO affinity. mdpi.com The docking scores are provided as examples from the literature for specific high-affinity compounds within a series.

Influence of Phenyl Ring Substitution

Substituents on the benzamide phenyl ring play a significant role in modulating electronic properties and steric interactions, which in turn affect binding. The iodine atom at the 2-position of this compound is a key feature. Halogen atoms, particularly iodine, can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the protein that can significantly enhance binding affinity.

In silico studies on other TSPO ligand series have shown that the position and nature of substituents on aromatic rings are critical. For example, molecular modeling of 2-(2-aryloxyphenyl)-1,4-dihydroisoquinolin-3(2H)-ones revealed that different substituents could lead to distinct binding modes and opposing biological activities. researchgate.net 3D-QSAR models developed for various TSPO inhibitor classes consistently show that the electrostatic and steric fields around the aromatic core are major determinants of activity. nih.gov

The table below summarizes findings from computational studies on various benzamide and related analogues, highlighting the effect of substitutions.

Compound NameKey SubstituentsPredicted Binding Mode/Key InteractionsReference
FGIN-1-27 2-(4-fluorophenyl)-1H-indol-3-ylFluoro-benzene part maps to a hydrophobic aromatic feature. nih.gov
DAA1106 N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)Fits pharmacophore with aromatic and hydrophobic features. nih.gov
Ro5-4864 7-chloro-5-(4-chlorophenyl)Fits pharmacophore with aromatic and hydrophobic features. nih.gov
PK-11195 1-(2-chlorophenyl)Fits pharmacophore with aromatic and hydrophobic features. nih.gov

This table showcases various known TSPO ligands with different substitution patterns that were used to generate a common feature pharmacophore model, illustrating the importance of the substituted aromatic rings for binding. nih.gov

Research Applications of 2 Iodo N Pentylbenzamide Preclinical and Non Clinical Focus

Role as a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

While specific documented examples of 2-iodo-N-pentylbenzamide as a direct intermediate in the synthesis of highly complex molecules are not extensively reported in publicly available literature, its structural motifs are indicative of its potential as a versatile synthetic building block. Organic synthesis intermediates are crucial for the efficient construction of complex molecular architectures. nih.gov The utility of N-alkyl-2-iodobenzamides in the synthesis of various heterocyclic compounds is well-established, suggesting analogous applications for the N-pentyl derivative.

For instance, 2-iodobenzamides are known precursors for the synthesis of isoindolinones and 1,2-disubstituted indoles through copper-catalyzed reactions. researchgate.net Furthermore, they can be used to generate benzo-fused pyridoindolone derivatives. researchgate.net The presence of the iodine atom allows for various cross-coupling reactions, such as the Sonogashira coupling, which can be followed by cyclization to form bicyclic systems like 3-azabicyclo[3.1.0]hexan-2-ones from related 2-iodocyclopropanecarboxamides. researchgate.net The N-alkyl amide functionality can direct C-H activation or participate in cyclization reactions. For example, N-substituted 2-iodobenzamides can undergo palladium-catalyzed carbonylative cyclization to produce phthalimides. mdpi.com Given these precedents, this compound is a promising starting material for the synthesis of a variety of complex nitrogen-containing heterocyclic structures.

The general synthetic route to N-alkyl-2-iodobenzamides involves the reaction of 2-iodobenzoyl chloride with the corresponding amine, in this case, pentylamine. nih.gov This straightforward synthesis makes it an accessible building block for further synthetic transformations.

Potential in Material Science and Functional Materials Development

The unique combination of a halogen bond donor (the iodine atom) and hydrogen bond donor/acceptor sites (the amide group) in this compound suggests its potential for applications in material science, particularly in the design of functional materials through self-assembly and its incorporation into larger polymeric structures.

Similarly, in N-alkyl-3-halogenopyridinium salts, a combination of C—I⋯I⁻ halogen bonds and C—H⋯I⁻ hydrogen bonds dictates the supramolecular architecture, forming chains and more complex tetrameric structures. nih.gov The crystal structure of 2-pentyloxybenzamide, an isomer of this compound, reveals that molecules are linked by pairs of N—H⋯O hydrogen bonds, forming inversion dimers. google.com These dimers then organize into columns, which are further linked by C—H⋯O hydrogen bonds and C—H⋯π interactions to create a three-dimensional framework. google.com

Based on these related structures, it is highly probable that this compound will exhibit rich self-assembly behavior. The interplay between the N—H⋯O hydrogen bonds of the amide groups and the C—I⋯O or C—I⋯π halogen bonds involving the iodine atom would likely lead to the formation of well-defined one-, two-, or three-dimensional supramolecular architectures. The length and flexibility of the N-pentyl chain would also influence the packing arrangement, potentially leading to variations in the resulting structures compared to analogues with smaller alkyl groups.

The incorporation of specific functional molecules into polymers is a widely used strategy to create materials with tailored properties. nih.gov While there are no direct reports on the polymerization of this compound, its structure suggests several possibilities for its inclusion in polymer architectures.

One approach could involve the synthesis of a monomer derived from this compound that contains a polymerizable group. For instance, a vinyl or acryloyl group could be introduced into the molecule, which could then undergo radical polymerization to form a polymer with pendent this compound units. Nucleobase-containing polymers, for example, are often synthesized from corresponding monomers using techniques like atom transfer radical polymerization (ATRP). nih.gov

Alternatively, the inherent reactivity of the this compound structure could be exploited for direct incorporation into a polymer backbone. For example, the iodine atom could participate in poly-condensation reactions, such as Sonogashira or Suzuki cross-coupling reactions, with appropriate difunctional monomers. Patents exist for the preparation of p-benzamide polymers from p-aminobenzoic acid derivatives, indicating the general feasibility of forming polymers from benzamide-containing monomers. google.comresearchgate.net The presence of halogens in monomers is also known to influence the properties and self-assembly of the resulting polymers. jst.go.jp For instance, iodo-silanes have been used for the solid-phase synthesis of molecularly imprinted polymer nanoparticles. researchgate.net

The resulting polymers containing the this compound moiety could exhibit interesting properties due to the presence of both the halogen and hydrogen bonding sites, potentially leading to applications in areas such as self-healing materials, sensors, or functional coatings.

Self-Assembly Driven by Halogen and Hydrogen Bonding

Applications in Catalysis Research

A significant area of research for 2-iodobenzamide (B1293540) derivatives is their application as catalysts, particularly in oxidation reactions. The ability of the iodine atom to exist in multiple oxidation states is key to this catalytic activity.

Research has demonstrated that 2-iodobenzamides can act as efficient catalysts for the oxidation of alcohols to carbonyl compounds, such as aldehydes, ketones, and carboxylic acids. chemimpex.comgoogle.com These reactions typically employ a co-oxidant, such as Oxone®, to regenerate the active hypervalent iodine species in situ. chemimpex.comgoogle.com The use of these organocatalysts is considered an environmentally benign alternative to traditional heavy metal-based oxidants. beilstein-journals.org

While much of the research has focused on derivatives like N-isopropyl-2-iodobenzamide, a Japanese patent explicitly describes the synthesis of 2-iodo-N-tert-pentylbenzamide and its use as an effective catalyst for the oxidation of alcohols. beilstein-journals.org In one example from this patent, 2-iodo-N-tert-pentylbenzamide is used to catalyze the oxidation of diphenylmethanol (B121723) to benzophenone (B1666685) at room temperature with Oxone® as the co-oxidant. beilstein-journals.org This provides strong evidence for the catalytic potential of its constitutional isomer, this compound. Studies on N-isopropyl-2-iodobenzamide and its substituted analogues have shown that these catalysts are effective for the oxidation of a range of benzylic and aliphatic alcohols. nih.gov

The general procedure for these catalytic oxidations involves stirring the alcohol with a catalytic amount of the iodobenzamide and a stoichiometric amount of the co-oxidant in a suitable solvent system at or near room temperature. chemimpex.com

Table 1: Examples of Alcohol Oxidation Catalyzed by N-Alkyl-2-iodobenzamide Derivatives This table presents data for closely related N-alkyl-2-iodobenzamide catalysts to illustrate the typical scope and efficiency of this class of catalysts.

CatalystAlcohol SubstrateProductReaction Time (h)Yield (%)Reference
N-isopropyl-2-iodobenzamideBenzhydrolBenzophenone2092 nih.gov
2-iodo-N-tert-pentylbenzamideDiphenylmethanolBenzophenone1294 beilstein-journals.org
5-Methoxy-2-iodo-N-isopropylbenzamideBenzhydrolBenzophenone697 nih.gov
5-Methoxy-2-iodo-N-isopropylbenzamide1-PhenylethanolAcetophenone1491 nih.gov
5-Methoxy-2-iodo-N-isopropylbenzamide1-OctanolOctanoic acid1696 nih.gov

Data is illustrative of the catalytic performance of N-alkyl-2-iodobenzamides and is not specific to this compound unless stated.

The catalytic cycle for alcohol oxidation by iodobenzamides is understood to involve hypervalent iodine species. chemimpex.comnih.gov A plausible mechanism is outlined below:

Activation of the Catalyst: The monovalent iodine of the 2-iodobenzamide catalyst is first oxidized by the co-oxidant (e.g., Oxone®) to a trivalent iodine species, and then further to a pentavalent iodine(V) species. chemimpex.comnih.gov This pentavalent species is the active oxidant.

Oxidation of the Alcohol: The generated pentavalent iodine species oxidizes the alcohol to the corresponding carbonyl compound (aldehyde or ketone). nih.gov During this step, the iodine is reduced back to a trivalent state.

Further Oxidation (for primary alcohols): If the substrate is a primary alcohol, the initially formed aldehyde can be further oxidized to a carboxylic acid. nih.gov

Catalyst Regeneration: The resulting trivalent iodine species is then re-oxidized by the co-oxidant back to the active pentavalent state, thus completing the catalytic cycle. nih.gov

Studies on N-isopropyl-2-iodobenzamide derivatives have shown that electron-donating groups on the benzene (B151609) ring can enhance the catalytic activity. nih.gov This is attributed to the faster generation of the pentavalent iodine species from the trivalent intermediate. nih.gov The amide group itself is thought to play a crucial role, potentially through intramolecular interactions with the iodine center, which can influence the reactivity of the catalyst. For instance, conformationally rigid lactam-type 2-iodobenzamide catalysts have shown higher reactivity, which is attributed to more efficient intramolecular I---O interactions. chemimpex.com The nature of the N-alkyl substituent, such as the pentyl group in this compound, can also influence the catalyst's solubility and potentially its reactivity, although this aspect has not been extensively studied for this specific compound.

Preclinical Biological Research (Non-Human, In Vitro/In Vivo Animal Studies for Mechanism Elucidation)

Development of Chemical Probes for Target Identification (excluding human trials)

There is no publicly available research detailing the development or use of this compound as a chemical probe for target identification. Chemical probes are small molecules used to study and manipulate biological systems, requiring specific properties like high affinity and selectivity for a particular protein target. patentorder.com The process of developing a chemical probe involves synthesis, and extensive characterization to validate its utility for target engagement and subsequent biological studies. nih.govamerigoscientific.com Without such studies for this compound, its potential as a chemical probe remains unelucidated.

Modulation of Biochemical Pathways in Non-Human Biological Systems (e.g., cell-based assays, animal models)

No specific studies on the effects of this compound on biochemical pathways in non-human biological systems were identified. Research in this area would typically involve cell-based assays or animal models to observe how the compound might alter cellular signaling, metabolic pathways, or other biological processes. Such investigations are fundamental to understanding a compound's mechanism of action and potential therapeutic applications.

Study of Molecular Interactions with Biological Macromolecules (e.g., proteins, nucleic acids)

There is a lack of published data on the molecular interactions between this compound and biological macromolecules. Structural analysis of related compounds, like 2-iodo-N-phenylbenzamide, reveals details about their crystal structures and intermolecular interactions, such as hydrogen bonds and halogen bonds. nih.gov However, without similar studies on this compound, its binding modes and affinities with specific proteins or nucleic acids are unknown.

Future Perspectives and Emerging Research Avenues for 2 Iodo N Pentylbenzamide

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of N-alkylated benzamides often relies on the coupling of a carboxylic acid derivative (like an acyl chloride) with an amine, a process that can generate stoichiometric waste. While effective, these methods are increasingly being superseded by more sustainable and efficient strategies in line with the principles of green chemistry. researchgate.netbuet.ac.bd Future research into the synthesis of 2-iodo-N-pentylbenzamide will likely focus on the adoption of these modern techniques to improve atom economy, reduce solvent usage, and minimize energy consumption.

Flow Chemistry: Continuous flow synthesis is a promising alternative for amide bond formation. beilstein-journals.org This technology utilizes microreactors to perform reactions continuously, offering superior control over reaction parameters, enhanced safety, and easier scalability. nih.gov For the synthesis of this compound, a flow process could involve pumping solutions of 2-iodobenzoic acid and pentylamine through a heated reactor coil in the presence of a coupling agent. nii.ac.jp This method can significantly shorten reaction times from hours to minutes and often allows for purification by simple filtration or extraction, reducing the reliance on chromatography.

Mechanochemistry: Another green approach is mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, often in the absence of a solvent. This technique has been successfully applied to amide synthesis. nih.gov An iridium(III)-catalyzed C-H bond amidation of benzamides has been demonstrated under solvent-free ball milling conditions, showcasing the potential for forming the amide bond directly on a pre-existing benzamide (B126) core. researchgate.net Furthermore, iridium-catalyzed C-H iodination of benzamides can also be performed mechanochemically, suggesting a potential solvent-free route to the title compound itself. snnu.edu.cn These solvent-free methods are highly desirable as they drastically reduce volatile organic compound (VOC) emissions. researchgate.net

Catalytic Direct Amidation: There is a strong drive to develop catalytic methods that form amides directly from carboxylic acids and amines without stoichiometric activating agents. beilstein-journals.org Boric acid has been explored as a simple, efficient, and solvent-free catalyst for the reaction between carboxylic acids and urea (B33335) or amines, proceeding via simple trituration and heating. researchgate.netbuet.ac.bd Applying such a method to 2-iodobenzoic acid and pentylamine could provide a highly streamlined and environmentally friendly synthetic route.

Table 1: Comparison of Potential Synthetic Routes for this compound

Method Typical Conditions Advantages Disadvantages
Traditional (Acyl Chloride) Thionyl chloride, then pentylamine, organic solvent High yield, well-established Generates HCl and SO2, uses hazardous reagents
Flow Chemistry Pumped reagents, heated microreactor, coupling agent Fast reaction times, high safety, easy scale-up Requires specialized equipment
Mechanochemistry Ball milling, solvent-free or liquid-assisted grinding Minimal solvent waste, unique reactivity Scalability can be challenging, requires specific mills
Catalytic Direct Amidation Boric acid or metal catalyst, heat High atom economy, avoids stoichiometric activators May require higher temperatures or specific catalysts

The development of these sustainable routes is critical for making this compound and its derivatives more accessible for subsequent research and potential applications.

Exploration of Advanced Catalytic Applications

The structure of this compound is intrinsically suited for diverse catalytic applications, functioning either as an organocatalyst itself or as a versatile substrate and directing group in metal-catalyzed transformations.

As a Hypervalent Iodine Organocatalyst: Research has established that 2-iodobenzamides can act as highly effective organocatalysts for the oxidation of alcohols, representing an environmentally benign alternative to heavy metal-based oxidants. researchgate.netjst.go.jp The catalytic cycle is driven by a co-oxidant, such as Oxone®, which oxidizes the iodine(I) center of the benzamide to a hypervalent iodine(V) species. beilstein-journals.org This active species then oxidizes an alcohol to the corresponding aldehyde or ketone, while being reduced to an iodine(III) intermediate, before returning to the initial iodine(I) state to complete the cycle. beilstein-journals.orgnii.ac.jp

The reactivity of these catalysts is sensitive to substituents on both the amide and the benzene (B151609) ring. Studies on N-isopropyl-2-iodobenzamide showed that electron-donating groups at the 5-position (para to the iodine) significantly enhance catalytic activity. beilstein-journals.orgnih.gov This suggests that the N-pentyl group in this compound would influence solubility and steric factors, while the core catalytic activity could be further tuned by adding substituents to the aromatic ring.

Plausible Catalytic Cycle for Alcohol Oxidation:

Activation: The I(I) atom of this compound is oxidized by a co-oxidant (e.g., Oxone®) to a reactive I(V) species. beilstein-journals.orgjst.go.jp

Oxidation: The I(V) species reacts with an alcohol, oxidizing it to a carbonyl compound (ketone or aldehyde). The I(V) is reduced to an I(III) species in the process. nii.ac.jp

Regeneration: The I(III) species is re-oxidized by the co-oxidant back to the I(V) state, or can be reduced back to the initial I(I) state to re-enter the cycle. beilstein-journals.orgnii.ac.jp

Table 2: Influence of Substituents on 2-Iodobenzamide (B1293540) Catalyst Reactivity for Alcohol Oxidation

Catalyst (N-isopropyl-2-iodobenzamide base) Relative Reactivity Order Reference
5-NO₂ < beilstein-journals.orgnih.gov
5-CO₂Me < beilstein-journals.orgnih.gov
5-Cl < beilstein-journals.orgnih.gov
H (unsubstituted) < beilstein-journals.orgnih.gov
5-Me < beilstein-journals.orgnih.gov
5-OMe (Most Reactive) beilstein-journals.orgnih.gov

Data derived from studies on the oxidation of benzhydrol using various substituted N-isopropyl-2-iodobenzamide catalysts. beilstein-journals.orgnih.gov

As a Substrate in Metal-Catalyzed Reactions: The molecule's true synthetic potential lies in its capacity for sequential, site-selective functionalization.

C-I Bond Functionalization: The ortho-iodo group is a prime handle for a vast array of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. researchgate.net This allows for the precise installation of aryl, alkyl, alkynyl, or amino groups at the C2 position.

Amide as a Directing Group: The amide functionality is a well-established directing group in C-H activation chemistry. nih.govsioc-journal.cn It can guide a transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium) to selectively functionalize the otherwise inert C-H bond at the C6 position (the other ortho position). snnu.edu.cn

This dual functionality makes this compound a powerful building block. A researcher could, for example, first perform a Suzuki coupling to introduce a new group at the C2 position and then use the amide to direct a second, different functionalization at the C6 position. This stepwise approach provides a clear and controllable route to highly decorated and complex aromatic structures that would be difficult to synthesize by other means.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-iodo-N-pentylbenzamide with high purity?

  • Methodological Answer : Optimize reaction conditions using halogen-selective coupling agents (e.g., Pd/C under hydrogenation) to minimize byproducts . Monitor iodination efficiency via iodometric titration or NMR spectroscopy. Ensure inert atmospheres (N₂/Ar) to prevent oxidation of the pentyl chain. Purification via column chromatography (silica gel, hexane:EtOAc gradient) is critical to isolate the target compound from unreacted benzamide precursors . Safety protocols for iodine handling (e.g., fume hoods, PPE) and waste segregation are mandatory .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1H^1H-NMR to verify the pentyl chain integration (δ 0.8–1.6 ppm) and benzamide aromatic protons (δ 7.3–8.1 ppm). 13C^{13}C-NMR confirms the iodobenzoyl carbonyl resonance (~168 ppm) .
  • Purity Assessment : High-resolution mass spectrometry (HRMS) ensures molecular ion consistency. X-ray crystallography resolves steric effects of the iodine substituent on molecular packing .
  • Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures, critical for storage conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C–I bond to assess its suitability in Suzuki-Miyaura couplings. Compare with analogous bromo/chloro derivatives to identify activation barriers .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. PubChem’s computed InChI data provides baseline parameters for simulations .
  • Contradiction Resolution : If experimental yields conflict with predictions, re-evaluate solvent polarity or catalyst loading using multivariate analysis .

Q. What strategies address conflicting bioactivity data in studies of this compound as a kinase inhibitor?

  • Methodological Answer :

  • Dose-Response Reproducibility : Validate IC₅₀ values across ≥3 independent assays with positive/negative controls. Address batch-to-batch variability via HPLC purity checks .
  • Off-Target Analysis : Use proteome-wide profiling (e.g., kinome-wide screening) to identify non-specific binding. Contrast with structural analogs (e.g., non-iodinated benzamides) to isolate iodine’s role .
  • Data Interpretation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when contradictory results arise .

Q. How does the iodine substituent influence the compound’s solid-state properties and formulation stability?

  • Methodological Answer :

  • Crystal Engineering : Analyze X-ray diffraction data to assess iodine’s impact on π-stacking and melting points. Compare with chloro/fluoro analogs to derive halogen-dependent trends .
  • Accelerated Stability Testing : Store samples under ICH Q1A(R2) conditions (40°C/75% RH) and monitor degradation via LC-MS. Iodine’s lability may require light-sensitive packaging .

Q. What methodologies optimize the environmental safety profile of this compound in lab-scale workflows?

  • Methodological Answer :

  • Waste Mitigation : Implement microfluidic synthesis to reduce solvent use by 70–90%. Segregate iodine-containing waste for specialized treatment .
  • Ecotoxicity Screening : Use in silico tools (e.g., ECOSAR) to predict aquatic toxicity. Validate with Daphnia magna acute toxicity assays if computational results indicate risk .

Data Contradiction & Validation

Q. How should researchers resolve discrepancies in reported solubility parameters for this compound?

  • Methodological Answer :

  • Standardized Protocols : Adopt OECD 105 guidelines for solubility testing. Control temperature (±0.1°C) and use saturated solutions filtered through 0.22 μm membranes .
  • Source Evaluation : Cross-reference NIST-reviewed data with primary literature, prioritizing studies with detailed experimental sections .

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